molecular formula C12H6N4O8S2 B14321559 Disulfide, bis(3,5-dinitrophenyl) CAS No. 102871-65-8

Disulfide, bis(3,5-dinitrophenyl)

Cat. No.: B14321559
CAS No.: 102871-65-8
M. Wt: 398.3 g/mol
InChI Key: XVMATWZWYNOQHG-UHFFFAOYSA-N
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Description

Disulfide, bis(3,5-dinitrophenyl) is an organic compound characterized by the presence of two 3,5-dinitrophenyl groups connected by a disulfide bond. This compound is notable for its applications in various fields of chemistry and biology due to its unique structural and reactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disulfide, bis(3,5-dinitrophenyl) typically involves the oxidative coupling of thiols. One common method is the reaction of 3,5-dinitrothiophenol with an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile under mild conditions to yield the desired disulfide compound .

Industrial Production Methods

Industrial production of disulfide, bis(3,5-dinitrophenyl) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Disulfide, bis(3,5-dinitrophenyl) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Iodine, hydrogen peroxide

    Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine

    Solvents: Ethanol, acetonitrile

Major Products Formed

    Reduction: Thiols

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of disulfide, bis(3,5-dinitrophenyl) involves the formation and cleavage of disulfide bonds. In biological systems, it can interact with cysteine residues in proteins, leading to the formation of disulfide bridges that stabilize protein structures . This interaction is crucial in processes like protein folding and redox signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disulfide, bis(3,5-dinitrophenyl) is unique due to its specific substitution pattern on the phenyl rings, which influences its reactivity and interaction with other molecules. The presence of nitro groups enhances its electrophilic character, making it more reactive in nucleophilic substitution reactions compared to other disulfide compounds.

Properties

CAS No.

102871-65-8

Molecular Formula

C12H6N4O8S2

Molecular Weight

398.3 g/mol

IUPAC Name

1-[(3,5-dinitrophenyl)disulfanyl]-3,5-dinitrobenzene

InChI

InChI=1S/C12H6N4O8S2/c17-13(18)7-1-8(14(19)20)4-11(3-7)25-26-12-5-9(15(21)22)2-10(6-12)16(23)24/h1-6H

InChI Key

XVMATWZWYNOQHG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])SSC2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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